

TAS0728 Phase I Clinical Trial Overview

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Compound Focus: TAS0728

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The first-in-human Phase I study (NCT03410927) was an **open-label, dose-escalation trial** designed to evaluate the safety, tolerability, and pharmacokinetics of **TAS0728** in adults with advanced solid tumors harboring HER2 or HER3 aberrations (overexpression, amplification, or mutation) who had progressed on standard therapy [1] [2] [3].

The primary objectives were to investigate safety, identify **dose-limiting toxicities (DLTs)**, and determine the **maximum tolerated dose (MTD)** and/or recommended Phase II dose (RP2D) [1]. The study employed a standard **3 + 3 dose-escalation scheme**, with planned dose levels of 50, 100, 200, 400, 600, and 800 mg, administered twice daily (BID) in 21-day cycles [3].

The trial was **terminated early** during the dose-escalation phase due to unacceptable toxicity. The maximum tolerated dose (MTD) was **not determined** as the overall risk-benefit ratio no longer favored the doses being tested [1].

Key Quantitative Data from the Phase I Study

The table below summarizes the core quantitative findings from the clinical trial, including dosing, patient enrollment, and outcomes.

Parameter	Summary Data
ClinicalTrials.gov ID	NCT03410927 [1]

Parameter	Summary Data
Patient Enrollment	19 patients [1]
Dose Levels Tested	50 mg, 100 mg, 200 mg, 150 mg (de-escalated) BID [1]
Dose-Limiting Toxicities (DLTs)	Grade 3 diarrhea at 200 mg BID (2 patients) and 150 mg BID (1 patient) [1]
Serious Adverse Event	One fatal cardiac arrest at 150 mg BID (causality to TAS0728 could not be excluded) [1]
Antitumor Activity (Evaluable Patients)	Partial responses in 2 out of 14 patients [1]
Study Outcome	Terminated; MTD not determined [1]

Detailed Safety and Tolerability Findings

The safety profile of **TAS0728** was the primary factor leading to the study's termination. Key toxicities were meticulously defined and monitored.

- **Dose-Limiting Toxicity (DLT) Definition:** A DLT was defined as a treatment-related adverse event (TRAE) per CTCAE v5.0. For diarrhea, a DLT was specifically defined as **Grade ≥ 3 , lasting >48 hours, and unresponsive to intensive antidiarrheal medication** [3].
- **Observed DLTs:** Two DLTs of Grade 3 diarrhea occurred at the 200 mg BID dose level. After de-escalation to 150 mg BID, one additional DLT of Grade 3 diarrhea was observed [1].
- **Serious Adverse Event:** One patient at the 150 mg BID dose level experienced a fatal cardiac arrest after one cycle (21 days) of treatment. While the etiology was unclear, a causal relationship with **TAS0728** could not be ruled out due to the temporal association [1].

Efficacy and Preclinical Mechanistic Data

Despite the safety issues, evidence of biological activity was observed.

- **Clinical Efficacy:** Among 14 patients evaluable for treatment response, **two achieved partial responses**, indicating that **TAS0728** has antitumor activity in a subset of patients with HER2 or HER3

aberrant tumors [1].

- **Preclinical Mechanism:** **TAS0728** is an **oral, covalent-binding, irreversible inhibitor** that selectively targets HER2. It covalently binds to HER2 at residue C805, leading to sustained inhibition. A key characteristic is its **high selectivity for HER2 over wild-type EGFR**, which was designed to avoid the dose-limiting skin and gastrointestinal toxicities commonly associated with pan-ErbB inhibitors [4] [3].

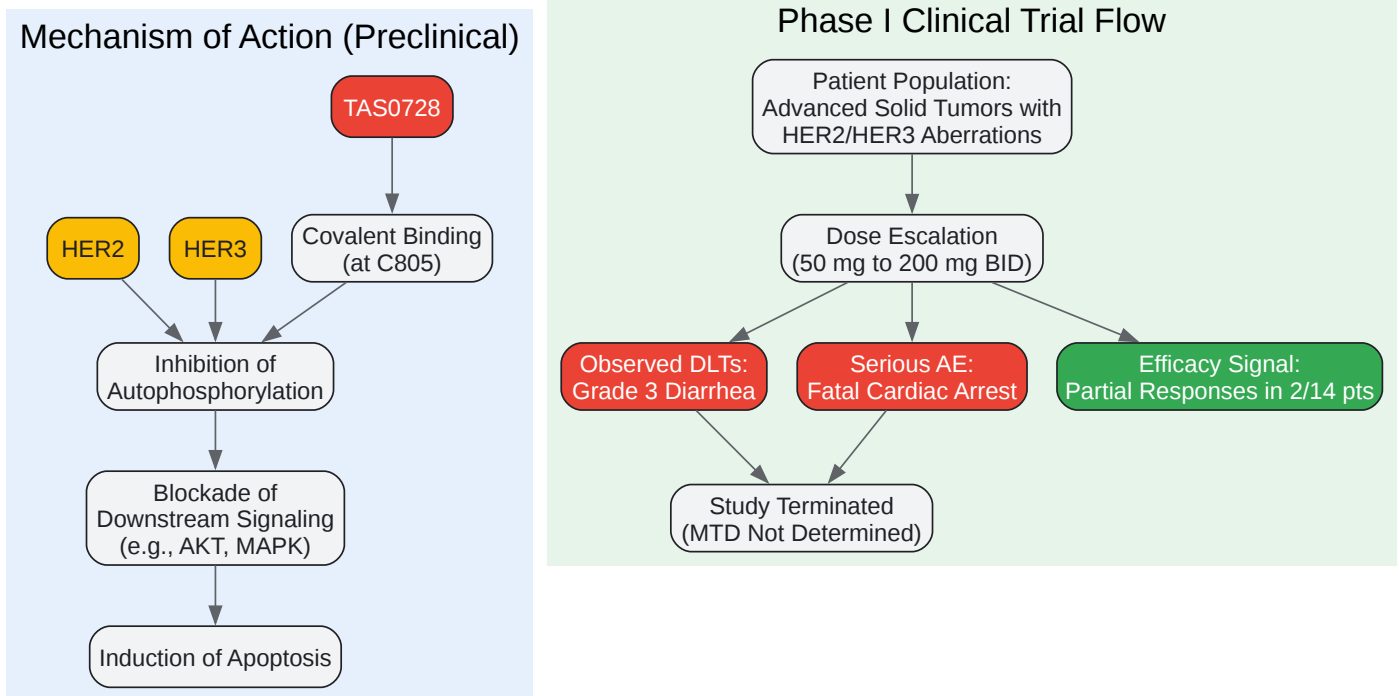
The table below details the inhibitory concentration (IC50) values of **TAS0728** against various kinases from preclinical assays.

Kinase Target	IC50 (nM)
BMX	4.9 nM [4]
HER4	8.5 nM [4]
HER2 (human)	13-36 nM [4]
BLK	31 nM [4]
JAK3	33 nM [4]
SLK	25 nM [4]
EGFR	65 nM [4]
LOK	86 nM [4]

TAS0728 Mechanism of Action and Study Design Visualization

Based on the preclinical and clinical data, the following diagram illustrates the mechanism of action of **TAS0728** and the logical workflow of the Phase I study.

TAS0728 MoA and Phase I Trial Logic



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This diagram outlines the preclinical mechanism of **TAS0728**, which involves covalent binding to HER2, leading to inhibition of downstream signaling and apoptosis [4] [3]. The clinical pathway shows the dose-escalation design and the key safety and efficacy events that led to the study's termination [1].

Interpretation for Drug Development Professionals

The **TAS0728** program highlights a common challenge in oncology drug development: translating a **mechanistically sound and selective preclinical agent** into a clinically viable therapy. The **selective HER2 inhibition** that was a key design feature did not fully prevent significant on-target or off-target toxicities, particularly severe diarrhea and a potential cardiac signal, which proved to be dose-limiting [1] [3]. The early termination of the trial means that the therapeutic window of **TAS0728**, at least in an unselected population with HER2/HER3 aberrations, appears narrow.

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